7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound, which is a type of organic compound consisting of a ring structure containing at least two different elements. This compound has a wide range of applications in the fields of medicine, pharmacology, and chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals and as a starting material for the development of new drugs. Additionally, 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to possess a variety of biological activities, which makes it an attractive target for further research.
Scientific Research Applications
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to possess a variety of biological activities, which makes it an attractive target for further research. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory agents and anticonvulsants. Additionally, it has been investigated for its potential anti-cancer, anti-microbial, and anti-fungal activities. Furthermore, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules.
Mechanism of Action
The exact mechanism of action of 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not yet fully understood. However, it is believed to interact with various enzymes and receptors, modulating their activity and thus affecting various physiological processes. Additionally, it has been found to possess a variety of biological activities, which suggests that it may interact with a variety of other molecules, such as proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to possess a variety of biological activities, which suggests that it may have a variety of biochemical and physiological effects. For instance, it has been found to possess anti-inflammatory, anticonvulsant, and anti-cancer activities. Additionally, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules.
Advantages and Limitations for Lab Experiments
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its availability, as it can be easily synthesized in the laboratory. Additionally, it has a wide range of applications in the fields of medicine, pharmacology, and chemistry, making it an attractive target for further research. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the possibility of cross-reactivity with other compounds.
Future Directions
The potential applications of 7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are vast, and there are many future directions that can be explored. For instance, further research can be conducted to explore its potential anti-cancer, anti-microbial, and anti-fungal activities. Additionally, its ability to modulate the activity of various enzymes and receptors can be further studied, as well as its ability to interact with other molecules. Furthermore, its potential as a starting material for the synthesis of various pharmaceuticals can be further investigated. Finally, its potential toxicity and the possibility of cross-reactivity with other compounds should be studied in order to ensure its safe use in laboratory experiments.
Synthesis Methods
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be synthesized via a three-step process. The first step involves the reaction of 4-methoxybenzyl chloride with sodium hydroxide in an aqueous solution to produce 4-methoxybenzyl alcohol. The second step involves the reaction of the alcohol with chloroacetic acid in an aqueous solution to produce 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. The third step involves the reaction of the compound with sodium hydroxide in an aqueous solution to produce the desired product.
properties
IUPAC Name |
7-chloro-4-[(4-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJPERKPBMEDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.